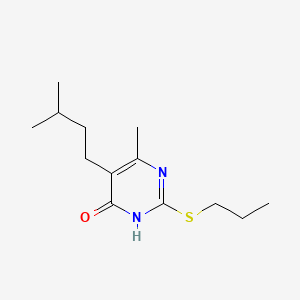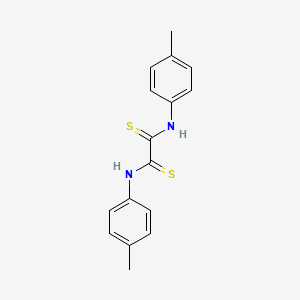
2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a sulfur atom attached to an isopentyl group, a methyl group at the 6th position, and a pentyl group at the 5th position of the pyrimidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-6-methyl-5-pentylpyrimidin-4-one with isopentylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered sulfur oxidation states.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(isopropylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone
- 2-(isobutylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone
- 2-(tert-butylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone
Uniqueness
2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the isopentyl group attached to the sulfur atom distinguishes it from other similar compounds and may confer distinct properties and applications.
Properties
Molecular Formula |
C15H26N2OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H26N2OS/c1-5-6-7-8-13-12(4)16-15(17-14(13)18)19-10-9-11(2)3/h11H,5-10H2,1-4H3,(H,16,17,18) |
InChI Key |
AKZZBKCMNZTUQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)SCCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B13379505.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379506.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379518.png)
![2-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13379522.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B13379527.png)

![ethyl 4-oxo-5-[(1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indol-3-yl)methylene]-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379536.png)
![[{5-nitro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}(methyl)-lambda~4~-sulfanyl]acetic acid](/img/structure/B13379543.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379547.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379549.png)
![4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13379553.png)
![1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone]](/img/structure/B13379560.png)
![N'-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide](/img/structure/B13379561.png)
